

# **Application Notes and Protocols for BMS Compounds in Immunology Research**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BMS961    |           |
| Cat. No.:            | B15545142 | Get Quote |

A Note on Nomenclature: The query "**BMS961**" is ambiguous and points to two distinct therapeutic agents developed by Bristol Myers Squibb with significant applications in immunology research. This document provides detailed information for both:

- BMS-986165 (Deucravacitinib): A first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).
- BMS-986016 (Relatlimab): A human monoclonal antibody that blocks the lymphocyteactivation gene 3 (LAG-3) immune checkpoint.

These application notes are intended for researchers, scientists, and drug development professionals.

# Part 1: BMS-986165 (Deucravacitinib) - A Selective TYK2 Inhibitor

### **Introduction and Mechanism of Action**

Deucravacitinib (BMS-986165) is a highly selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] Unlike other JAK inhibitors that bind to the conserved active site of the kinase domain, deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[1][2] This unique mechanism locks the enzyme in an inactive state, providing high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1]





TYK2 is a key mediator of signaling for cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs), which are crucial in the pathogenesis of various immune-mediated diseases.[3][4] By inhibiting TYK2, deucravacitinib effectively blocks these pro-inflammatory signaling pathways.[1]

## **Signaling Pathway**





Click to download full resolution via product page

Caption: TYK2 signaling pathway and allosteric inhibition by deucravacitinib.



# **Quantitative Data**

Table 1: In Vitro Inhibitory Activity of Deucravacitinib (BMS-986165)

| Assay Type                                | Target/Pathway                        | IC50/Ki Value                        | Reference |
|-------------------------------------------|---------------------------------------|--------------------------------------|-----------|
| Binding Assay (Ki)                        | TYK2 Pseudokinase<br>(JH2) Domain     | 0.02 nM                              | [5]       |
| Probe Displacement<br>Assay (IC50)        | TYK2                                  | 0.2 nM                               | [6]       |
| Cellular Signaling<br>Assay (IC50)        | IL-12, IL-23, and IFN-<br>α signaling | 2-14 nM                              | [5]       |
| Human Whole Blood<br>Assay (IC50)         | IFNα-induced<br>signaling             | 13 nM                                | [5]       |
| Cellular Signaling Assay (Selectivity)    | JAK1/3-dependent signaling            | ~200-fold less potent<br>than TYK2   | [5]       |
| Cellular Signaling<br>Assay (Selectivity) | JAK2-dependent<br>signaling           | >3,000-fold less<br>potent than TYK2 | [5]       |

Table 2: Preclinical Efficacy of Deucravacitinib (BMS-986165) in Mouse Models

| Model                         | Key Findings                                                                                    | Reference |
|-------------------------------|-------------------------------------------------------------------------------------------------|-----------|
| NZB/W Lupus-Prone Mice        | Dose-dependently protected from nephritis and reduced expression of Type I IFN-dependent genes. | [5]       |
| Anti-CD40-Induced Colitis     | Provided protection against weight loss and histologically evident colitis.                     | [5]       |
| IL-23-Induced Psoriasis Model | Dose-dependently reduced acanthosis.                                                            | [7]       |



Table 3: Clinical Efficacy of Deucravacitinib (BMS-986165) in Psoriatic Arthritis (Phase 2)

| Endpoint<br>(Week 16) | Placebo<br>(n=66) | Deucravacit<br>inib 6 mg<br>QD (n=70) | Deucravacit<br>inib 12 mg<br>QD (n=67) | p-value vs<br>Placebo                    | Reference |
|-----------------------|-------------------|---------------------------------------|----------------------------------------|------------------------------------------|-----------|
| ACR 20<br>Response    | 31.8%             | 52.9%                                 | 62.7%                                  | p=0.0134<br>(6mg),<br>p=0.0004<br>(12mg) | [3]       |

## **Experimental Protocols**

1.4.1 In Vitro TYK2 Kinase Assay (Biochemical)





Click to download full resolution via product page

Caption: Workflow for a biochemical kinase assay.



- Objective: To determine the IC50 value of Deucravacitinib against purified TYK2 enzyme.
- Principle: This assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.[8]

#### Materials:

- Recombinant human TYK2 enzyme
- Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
- Deucravacitinib
- ATP
- Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
- Detection reagent (e.g., Kinase-Glo®)
- 96-well plates
- Luminometer

#### Procedure:

- Prepare serial dilutions of Deucravacitinib in the kinase assay buffer.
- Add the inhibitor solution to the wells of a 96-well plate. Include a "no inhibitor" control and a "no enzyme" blank.
- Add the TYK2 enzyme and substrate mixture to all wells except the blank.
- Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding ATP to all wells.

## Methodological & Application





- Incubate the plate at 30°C for 30-60 minutes.
- Stop the reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control and determine the IC50 value using non-linear regression analysis.
- 1.4.2 Cellular Phospho-STAT Assay (Flow Cytometry)





Click to download full resolution via product page

Caption: Workflow for a cellular phospho-STAT assay.



- Objective: To measure the IC50 of Deucravacitinib for the inhibition of cytokine-induced STAT phosphorylation in immune cells.
- Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in whole blood or isolated immune cells. The phosphorylation of STAT proteins is then measured by flow cytometry.[8]
- Materials:
  - Human whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs)
  - Deucravacitinib
  - Cytokine stimulant (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/3)
  - Fixation buffer
  - Permeabilization buffer
  - Fluorescently labeled anti-phospho-STAT antibodies (e.g., anti-pSTAT4, anti-pSTAT5)
  - Flow cytometer
- Procedure:
  - Aliquot whole blood or PBMCs into a 96-well plate.
  - Add serial dilutions of Deucravacitinib and incubate for 1-2 hours at 37°C.
  - Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.
  - Fix the cells by adding a fixation buffer.
  - Permeabilize the cells using a permeabilization buffer.
  - Stain the cells with a fluorescently labeled anti-phospho-STAT antibody.
  - Wash the cells and acquire data on a flow cytometer.



- Gate on the cell population of interest and determine the median fluorescence intensity (MFI) of the phospho-STAT signal.
- Calculate the percent inhibition for each inhibitor concentration relative to the stimulated control and determine the IC50 value.

# Part 2: BMS-986016 (Relatlimab) - A LAG-3 Blocking Antibody

#### **Introduction and Mechanism of Action**

Relatlimab (BMS-986016) is a human IgG4 monoclonal antibody that targets the immune checkpoint receptor, Lymphocyte-activation gene 3 (LAG-3).[9] LAG-3 is expressed on activated T cells and is a negative regulator of T-cell proliferation and cytokine production.[9] Relatlimab binds to LAG-3 and blocks its interaction with its ligands, primarily Major Histocompatibility Complex (MHC) Class II molecules and Fibrinogen-like protein 1 (FGL1).[9] [10] This blockade removes the inhibitory signal, thereby enhancing T-cell proliferation and effector function, leading to an anti-tumor immune response.[9]

### **Signaling Pathway**





Click to download full resolution via product page

Caption: LAG-3 signaling pathway and its blockade by Relatlimab.

## **Quantitative Data**

Table 4: In Vitro Activity of Relatlimab (BMS-986016)



| Assay Type                       | Target/Interaction                        | EC50/IC50 Value | Reference |
|----------------------------------|-------------------------------------------|-----------------|-----------|
| ELISA Binding (EC50)             | Human LAG-3                               | 0.49 nM         | [11]      |
| Blocking Assay (IC50)            | LAG-3/MHC II<br>Interaction               | 0.67 nM         | [12]      |
| Blocking Assay (IC50)            | LAG-3/FGL1<br>Interaction                 | 0.019 nM        | [12]      |
| T-cell Hybridoma<br>Assay (IC50) | Reversal of LAG-3-<br>mediated inhibition | 1.05 nM         | [12]      |
| Primary T Cell Binding (EC50)    | Activated Human<br>CD4+ T cells           | 0.11 nM         | [12]      |

Table 5: Clinical Efficacy of Relatlimab in Combination with Nivolumab in Advanced Melanoma (RELATIVITY-047 Trial)

| Endpoint                                 | Nivolumab<br>Monotherap<br>y (n=359) | Relatlimab<br>+<br>Nivolumab<br>(n=355) | Hazard<br>Ratio (95%<br>CI) | p-value | Reference |
|------------------------------------------|--------------------------------------|-----------------------------------------|-----------------------------|---------|-----------|
| Median Progression- Free Survival        | 4.6 months                           | 10.1 months                             | 0.75 (0.62 -<br>0.92)       | 0.006   | [13]      |
| 12-month Progression- Free Survival Rate | 36.0%                                | 47.7%                                   | -                           | -       | [13]      |
| Objective<br>Response<br>Rate            | 33.7%                                | 43.7%                                   | -                           | -       | [14]      |
| Median<br>Overall<br>Survival            | 34.1 months                          | 51.0 months                             | 0.80 (0.66 -<br>0.99)       | -       | [14]      |



## **Experimental Protocols**

#### 2.4.1 T-Cell Proliferation Assay (CFSE-based)





#### Click to download full resolution via product page

Caption: Workflow for a CFSE-based T-cell proliferation assay.

- Objective: To assess the effect of Relatlimab on T-cell proliferation.
- Principle: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a
  fluorescent dye that is equally distributed between daughter cells upon cell division. A
  decrease in CFSE fluorescence intensity indicates cell proliferation.
- Materials:
  - Human PBMCs
  - CFSE dye
  - T-cell stimulant (e.g., anti-CD3/anti-CD28 antibodies, or a specific antigen)
  - Relatlimab and isotype control antibody
  - Complete RPMI-1640 medium
  - Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8)
  - Flow cytometer
- Procedure:
  - Isolate PBMCs from healthy donor blood using FicoII-Paque density gradient centrifugation.
  - Label the PBMCs with CFSE according to the manufacturer's protocol.
  - Culture the CFSE-labeled PBMCs in a 96-well plate in the presence of a T-cell stimulant.
  - Add serial dilutions of Relatlimab or an isotype control antibody to the wells.
  - Incubate the plate for 3-5 days at 37°C in a humidified incubator.

## Methodological & Application





- Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers.
- Analyze the cells by flow cytometry.
- Gate on the T-cell populations (e.g., CD4+ or CD8+) and analyze the CFSE fluorescence histogram to determine the percentage of proliferating cells.

#### 2.4.2 Cytokine Release Assay





Click to download full resolution via product page

Caption: Workflow for a cytokine release assay.



- Objective: To measure the effect of Relatlimab on the production of cytokines by stimulated T-cells.
- Principle: PBMCs are stimulated to produce cytokines in the presence of Relatlimab. The
  concentration of cytokines in the culture supernatant is then quantified using methods such
  as ELISA or multiplex bead-based assays.
- Materials:
  - Human PBMCs
  - T-cell stimulant (e.g., anti-CD3/anti-CD28 antibodies, PHA, or a specific antigen)
  - Relatlimab and isotype control antibody
  - Complete RPMI-1640 medium
  - Cytokine detection kit (e.g., ELISA or multiplex assay for IFN-γ, IL-2, TNF-α)
- Procedure:
  - Isolate PBMCs from healthy donor blood.
  - Culture the PBMCs in a 96-well plate with a T-cell stimulant.
  - Add serial dilutions of Relatlimab or an isotype control antibody to the wells.
  - Incubate the plate for 24-72 hours at 37°C.
  - Centrifuge the plate and collect the culture supernatant.
  - Measure the concentration of the desired cytokines in the supernatant using an appropriate assay according to the manufacturer's instructions.
  - Analyze the data to determine the effect of Relatlimab on cytokine production.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS-986165 Is a Highly Potent and Selective Allosteric Inhibitor of Tyk2, Blocks IL-12, IL-23 and Type I Interferon Signaling and Provides for Robust Efficacy in Preclinical Models of Systemic Lupus Erythematosus and Inflammatory Bowel Disease - ACR Meeting Abstracts [acrabstracts.org]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Preclinical Characterization of Relatlimab, a Human LAG-3

  –Blocking Antibody, Alone or in Combination with Nivolumab PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. physiciansweekly.com [physiciansweekly.com]
- 14. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for BMS Compounds in Immunology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545142#application-of-bms961-in-immunology-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com